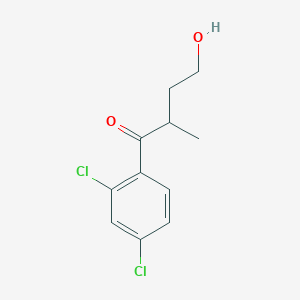
1-(2,4-Dichlorophenyl)-4-hydroxy-2-methylbutan-1-one
Cat. No. B8593785
M. Wt: 247.11 g/mol
InChI Key: FMSSTOIJYJUPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07074791B2
Procedure details


To a 2 L, 3-neck round bottom flask, equipped with a mechanic stirrer and an internal temperature controller, is added a solution of 2,4-dichlorobromobenzene (65.5 g, 290.7 mmol) in 1.1 L of THF under nitrogen. The solution is cooled to −95° C. with a MeOH/liquid nitrogen bath. To this solution is added t-BuLi (400 mL, 1.6 M in pentane, 639.5 mmol) slowly via syringe pump followed by the addition of a solution of α-methyl-γ-butyrolactone (43.5 g, 434.8 mmol) in THF (100 mL). The internal temperature is controlled <−80° C. After 1 h stirring <−80° C., the reaction mixture is quenched with saturated NH4Cl solution and warmed to room temperature. Water (2 L) and EtOAc (1 L) are added and separated. The aqueous layer is extracted with EtOAc (2×2 L). The combined organic solutions is dried (MgSO4) and filtered. The filtrate is concentrated in vacuo to dryness to give 80.9 g of 1-(2,4-dichlorophenyl)-4-hydroxy-2-methylbutan-1-one as light yellow oil. The residue is used for Swern oxidation. To a 2 L, 3-neck round bottom flask, equipped with a mechanic stirrer and an internal temperature controller, is added DMSO (104.1 mL, 1465.7 mmol) and CH2Cl2 (1.1 L). The solution is cooled to −80° C. with a MeOH/liquid nitrogen bath. To this solution is added oxalyl chloride (63.9 mL, 732.9 mmol) slowly via syringe pump. The mixture is stirred at −80° C. for 15 min followed by the addition of a solution of the above obtained crude 1-(2,4-dichlorophenyl)-4-hydroxy-2-methylbutan-1-one in CH2Cl2 (150 mL) slowly via syringe pump. After stirring <−70° C. for 1 h, to the mixture is added Et3N (456 mL, 3271.7 mmol). The cooling bath is removed after 5 min and the mixture is stirred at room temperature for 1.5 h. The mixture is diluted with hexanes (6 L) and washed with water (6 L). The aqueous layer is extracted with hexanes (6 L). The combined organic solutions is concentrated in vacuo to dryness and the residue is subjected to column chromatography (silica gel, 1/6 EtOAc/heptane) to give 36 g (50% for two steps) of light yellow oil as the title compound: 1H NMR (400 MHz, CDCl3) δ 9.86 (s, 1H), 7.61 (d, J=8.3 Hz, 1H), 7.49 (d, J=2.0 Hz, 1H), 7.37 (dd, J=2.0, 8.3 Hz, 1H), 3.81–3.76 (m, 1H), 3.18 (dd, J=8.2, 18.6 Hz, 1H), 2.65 (dd, J=5.0, 18.6 Hz, 1H), 1.21 (d, J=7.3 Hz, 3H); 13C NMR (100 MHz, CDCl3) δ 206.1, 202.4, 139.5, 139.2, 134.4, 132.7, 132.4, 129.6, 48.8, 42.0, 18.6; IR (liq.) 2974, 2936, 1996, 1910, 1708, 1585, 1457, 1374, 1228, 1191, 1106, 1064, 978, 828, 810 cm−1; MS (CI) m/z 247 (M+), 245 (M+).





Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1Br.[Li]C(C)(C)C.[CH3:15][CH:16]1[CH2:21][CH2:20][O:19][C:17]1=[O:18]>C1COCC1>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:17](=[O:18])[CH:16]([CH3:15])[CH2:21][CH2:20][OH:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
65.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)Br
|
|
Name
|
|
|
Quantity
|
1.1 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]C(C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
43.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1C(=O)OCC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-95 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After 1 h stirring <−80° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 2 L, 3-neck round bottom flask, equipped with a mechanic stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is controlled <−80° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is quenched with saturated NH4Cl solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (2 L) and EtOAc (1 L) are added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer is extracted with EtOAc (2×2 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic solutions is dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated in vacuo to dryness
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(C(CCO)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 80.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 112.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
